1-{4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a methoxyphenoxy ethanone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Introduction of the Fluorobenzoyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl piperazine derivative.
Attachment of the Methoxyphenoxy Ethanone Moiety: The final step involves the reaction of the 2-fluorobenzoyl piperazine derivative with 4-methoxyphenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to receptor binding and enzyme inhibition due to its potential interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for specific receptors and its ability to modulate biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to modulation of their activity. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: An arylpiperazine-based antihypertensive agent.
Comparison: 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-one is unique due to the presence of the fluorobenzoyl and methoxyphenoxy groups, which impart distinct chemical and biological properties. Compared to similar arylpiperazine compounds, it may exhibit different receptor binding affinities, pharmacokinetic profiles, and therapeutic potentials. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.
Properties
Molecular Formula |
C20H21FN2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-15-6-8-16(9-7-15)27-14-19(24)22-10-12-23(13-11-22)20(25)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3 |
InChI Key |
ULNFTPVUIMGNIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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